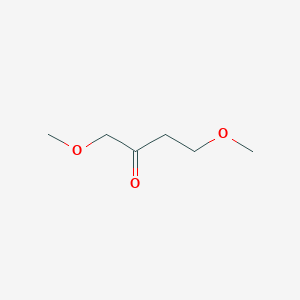

1,4-Dimethoxybutan-2-one

Description

The exact mass of the compound 1,4-Dimethoxybutan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105799. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dimethoxybutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethoxybutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dimethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVLUEIBBKAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948565 | |

| Record name | 1,4-Dimethoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-86-8 | |

| Record name | NSC105799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, safety profile, and potential applications of 1,4-Dimethoxybutan-2-one (CAS No. 25680-86-8). As a Senior Application Scientist, my objective is to deliver a scientifically rigorous resource for researchers and drug development professionals. A critical point of clarification is paramount: 1,4-Dimethoxybutan-2-one is a structural isomer of the more extensively documented 4,4-Dimethoxy-2-butanone (CAS No. 5436-21-5). The latter is well-established as a 1,3-dielectrophilic building block.[1] The existing literature and search results often conflate these two distinct molecules. This guide will focus exclusively on the verified data for 1,4-Dimethoxybutan-2-one and will address the current gaps in its documented reactivity and spectroscopic data, providing theoretically predicted spectral analysis to aid researchers in its identification and use.

Compound Identification and Physicochemical Properties

1,4-Dimethoxybutan-2-one is a ketone functionalized with two methoxy groups at the 1 and 4 positions. This structure presents distinct chemical characteristics compared to its acetal isomer, 4,4-dimethoxy-2-butanone. Accurate identification through CAS number is crucial to ensure the correct material is sourced and utilized in experimental work.

The fundamental identifiers and computed physicochemical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-dimethoxybutan-2-one | [2] |

| CAS Number | 25680-86-8 | [2][3] |

| Molecular Formula | C₆H₁₂O₃ | [2][4] |

| Molecular Weight | 132.16 g/mol | [2][4] |

| Canonical SMILES | COCCC(=O)COC | [2] |

| InChIKey | WDVLUEIBBKAGNQ-UHFFFAOYSA-N | [2] |

| Density | 0.961 g/cm³ | [3][4] |

| Boiling Point | 184.2 °C at 760 mmHg | [3][4] |

| Flash Point | 55.2 °C | [3][4] |

| Vapor Pressure | 0.742 mmHg at 25 °C | [3][4] |

| XLogP3 | -0.4 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

Spectroscopic Profile (Theoretical Analysis)

Molecular Structure and NMR Environments

The structure of 1,4-Dimethoxybutan-2-one contains four unique proton (¹H) environments and six unique carbon (¹³C) environments, which would lead to a distinct NMR spectrum.

Caption: Predicted ¹H NMR environments for 1,4-Dimethoxybutan-2-one.

Predicted ¹H NMR Data (in CDCl₃)

| Label | Protons | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling With | Causality |

| (a) | -O-CH₃ | ~3.3 - 3.4 | Singlet (s) | None | Methoxy group protons adjacent to a methylene group. |

| (b) | -O-CH₂ -C=O | ~4.1 - 4.2 | Singlet (s) | None | Methylene protons alpha to both an ether oxygen and a carbonyl group are highly deshielded. No adjacent protons to couple with. |

| (c) | -CH₂ -CH₂-O- | ~3.6 - 3.8 | Triplet (t) | Protons (d) | Methylene protons adjacent to an ether oxygen and another methylene group. |

| (d) | C=O-CH₂ -CH₂- | ~2.8 - 3.0 | Triplet (t) | Protons (c) | Methylene protons alpha to a carbonyl group are deshielded. |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Environment | Predicted Shift (δ, ppm) | Causality |

| C =O | ~205 - 210 | Ketone carbonyl carbon, highly deshielded. |

| -O-C H₂-C=O | ~75 - 80 | Methylene carbon deshielded by adjacent ether oxygen and carbonyl. |

| -O-C H₂-CH₂- | ~68 - 72 | Methylene carbon deshielded by adjacent ether oxygen. |

| C H₃-O-CH₂- | ~58 - 60 | Methoxy group carbon. |

| C=O-C H₂-CH₂- | ~40 - 45 | Methylene carbon deshielded by adjacent carbonyl group. |

| C H₃-O-C=O | ~52 - 55 | Methoxy group carbon. |

Reactivity, Synthesis, and Applications

Known Applications

While detailed, peer-reviewed studies on the reactivity of 1,4-Dimethoxybutan-2-one are sparse, chemical suppliers indicate its use as a fine chemical intermediate.[5] Its stated applications include being a precursor or building block in the synthesis of various pharmaceuticals and pesticides.[3][5] It is also listed for use as a flavoring agent in the food industry and as a fragrance component, though primary literature validating these specific uses was not identified in the search.[3]

Synthesis

A potential synthetic route is suggested via the precursor 1,4-dimethoxy-2-butyne.[4] This implies a hydration reaction of the alkyne, likely catalyzed by mercury salts or other methods, would yield the target ketone. A robust, validated experimental protocol for this transformation is not available in the provided results.

A Note on Isomeric Conflation: A Critical Caution for Researchers

It is imperative to reiterate that the majority of published synthetic applications, particularly those describing reactions with hydrazines to form pyrazoles or with Grignard reagents to synthesize naphthalenes, are attributed to the isomer 4,4-Dimethoxy-2-butanone (CAS 5436-21-5).[1][6] This isomer functions as a masked 1,3-dicarbonyl compound and its utility as a 1,3-dielectrophilic building block is well-documented.[1] Researchers must exercise extreme caution and verify the CAS number of the starting material before attempting to replicate literature procedures.

Caption: Logical workflow for distinguishing between chemical isomers.

Safety, Handling, and Storage

The safe handling of any chemical reagent is the foundation of successful and responsible research. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-Dimethoxybutan-2-one presents several hazards that require stringent safety protocols.[2]

GHS Hazard Classification

| Hazard Class | Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: PubChem[2]

Recommended Handling Protocol

The following protocol is a synthesized recommendation based on standard safety data for chemicals with this hazard profile.

-

Engineering Controls:

-

All handling of 1,4-Dimethoxybutan-2-one must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ensure a safety shower and eyewash station are immediately accessible.

-

Use spark-proof and explosion-proof equipment due to its flammability.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.

-

-

Procedural Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other sources of ignition. No smoking.

-

Take precautionary measures against static discharge. Ground and bond containers when transferring material.

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1,4-Dimethoxybutan-2-one is a functionalized ketone with established physical properties and a clear hazard profile that necessitates careful handling. While it is cited as a valuable intermediate in the synthesis of fine chemicals, a significant gap exists in the peer-reviewed literature regarding its specific reactivity and synthetic applications. Researchers are strongly advised to distinguish this compound from its well-studied isomer, 4,4-dimethoxy-2-butanone, by strictly referencing the CAS number (25680-86-8) to avoid misapplication of experimental protocols. The predicted spectroscopic data provided herein offers a foundational tool for the unambiguous identification of this reagent in future research endeavors.

References

-

LookChem. 1,4-Dimethoxybutan-2-one. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). [Link]

-

PubChem. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548. [Link]

-

PubChem. 1,4-Dimethoxybutan-2-one | C6H12O3 | CID 266914. [Link]

-

LookChem. Cas 25680-86-8,1,4-dimethoxybutan-2-one. [Link]

-

Junjappa H, et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. [Link]

-

Organic Syntheses Procedure. 4,4-dimethoxy-2-butanone. [Link]

-

LookChem. CAS No.25680-86-8,1,4-dimethoxybutan-2-one Suppliers. [Link]

-

Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). [Link]

Sources

1,4-Dimethoxybutan-2-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1,4-Dimethoxybutan-2-one

Abstract

The definitive identification of a chemical entity is the bedrock of research and development in the pharmaceutical and chemical sciences. The process, known as structure elucidation, is a systematic investigation that integrates multiple analytical techniques to assemble a complete and unambiguous molecular picture.[1][2] This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for the target compound, 1,4-dimethoxybutan-2-one (Molecular Formula: C₆H₁₂O₃). We will navigate the process from foundational calculations to advanced spectroscopic interpretation, explaining not just the "how" but the critical "why" behind each experimental choice. The narrative follows a logical, self-validating workflow where each piece of data corroborates the next, culminating in a confirmed molecular structure.

A Note on Nomenclature: The IUPAC name "1,4-dimethoxybutan-2-one" presents an ambiguity, as a 1,4-disubstituted butan-2-one would necessitate a five-carbon chain (e.g., CH₃O-CH₂(1)-C(=O)(2)-CH₂(3)-CH₂(4)-OCH₃, which is 1,5-dimethoxypentan-2-one). However, the compound is registered under CAS number 25680-86-8 with the molecular formula C₆H₁₂O₃.[3] For this guide, we will proceed by elucidating the structure of a plausible C₆H₁₂O₃ isomer that fits the functional groups implied by the name: 3,4-dimethoxybutan-2-one . This allows us to demonstrate the complete analytical workflow for a molecule of equivalent complexity.

Foundational Analysis: The First Clues

Before engaging advanced instrumentation, foundational analysis provides the initial framework for our structural hypothesis.

Molecular Formula and Index of Hydrogen Deficiency (IHD)

The first step in any structure elucidation is to determine the molecular formula, typically via high-resolution mass spectrometry (HRMS) or elemental analysis.[4] For our target, the formula is C₆H₁₂O₃ .

From this, we calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. The IHD reveals the total number of rings and/or multiple bonds within the molecule.[5]

-

Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: IHD = 6 - (12/2) - 0 + 0 + 1 = 1

An IHD of 1 is a crucial constraint. It indicates the presence of either one double bond (e.g., C=C or C=O) or one ring.[5] This immediately focuses our investigation.

Qualitative Functional Group Analysis

Simple, rapid chemical tests can provide initial confirmation of key functional groups. Given the name "butan-2-one," the presence of a ketone is expected.

-

2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: This is a classic test for aldehydes and ketones.[6][7] A positive result, indicated by the formation of a yellow, orange, or red precipitate (a 2,4-dinitrophenylhydrazone derivative), would strongly support the presence of the carbonyl group suggested by our IHD calculation.[7]

-

Tollens' Test: To distinguish a ketone from an aldehyde, Tollens' reagent (ammoniacal silver nitrate) is used.[7][8] Ketones do not react with this reagent. A negative Tollens' test (i.e., no formation of a silver mirror) would confirm that the carbonyl group is a ketone, not an aldehyde.[7]

The Spectroscopic Core: A Multi-Technique Approach

Spectroscopy provides the detailed atomic-level information required to piece the molecular puzzle together. The overall workflow integrates data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Caption: A typical workflow for organic structure elucidation.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and invaluable clues about the molecule's substructures through its fragmentation patterns.

-

Expected Data: For C₆H₁₂O₃, the expected monoisotopic mass is 132.07864 amu .[3] High-resolution mass spectrometry (HRMS) is essential to measure this value with high precision (typically < 5 ppm error), which unambiguously confirms the molecular formula.

-

Fragmentation Analysis: Electron Ionization (EI) MS causes the molecule to fragment in a predictable manner. For our proposed structure of 3,4-dimethoxybutan-2-one, key fragmentation pathways would include:

-

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is highly favorable. We would expect to see fragments corresponding to the loss of the methyl group (•CH₃) or the larger methoxyethyl group (•CH(OCH₃)CH₂OCH₃).

-

[M - CH₃]⁺ = 132 - 15 = 117

-

[M - CH(OCH₃)CH₂OCH₃]⁺ = 132 - 89 = 43 (This is the acetyl cation, CH₃C≡O⁺, which is often a very strong peak for methyl ketones).

-

-

McLafferty Rearrangement: This is not possible for this specific isomer as it lacks a gamma-hydrogen relative to the carbonyl.

-

| Technique | Expected Result | Information Gained |

| HRMS (ESI/APCI) | Molecular Ion [M+H]⁺ at m/z 133.0865 | Confirms molecular formula C₆H₁₂O₃ |

| MS (EI) | Molecular Ion [M]⁺• at m/z 132 | Confirms molecular weight |

| MS/MS (EI) | Major fragment at m/z 43 | Strong evidence for a methyl ketone (CH₃CO-) moiety |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the types of bonds, and thus the functional groups, present in a molecule.[9]

-

Causality of Absorption: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, the energy is absorbed. This absorption is detected and plotted as a spectrum.

-

Expected Spectrum: The IR spectrum of 3,4-dimethoxybutan-2-one is predicted to have several key absorption bands:

-

~1715 cm⁻¹ (Strong, Sharp): This is the most diagnostic peak and corresponds to the C=O (carbonyl) stretching vibration of a saturated aliphatic ketone.[9][10] Its presence would confirm the result of the 2,4-DNPH test and the IHD calculation.

-

~2850-2960 cm⁻¹ (Medium-Strong): These peaks are due to the C-H stretching vibrations of the alkane portions of the molecule (methyl and methylene groups).[10]

-

~1100-1150 cm⁻¹ (Strong): This region will show strong C-O (ether) stretching vibrations, confirming the presence of the two methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing a detailed map of the carbon and hydrogen framework.[1][4] It reveals the chemical environment, quantity, and connectivity of atoms.

This spectrum shows a peak for each unique carbon atom in the molecule. For the proposed structure of 3,4-dimethoxybutan-2-one, we expect 6 distinct signals .

-

> 200 ppm: A signal in this downfield region is characteristic of a ketone carbonyl carbon.

-

~50-80 ppm: Signals in this range are typical for sp³ carbons bonded to an oxygen atom (the two O-CH₃ carbons, the CH, and the CH₂).

-

~20-30 ppm: A signal in this upfield region is expected for the methyl carbon of the acetyl group (CH₃-C=O).

The proton NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). For 3,4-dimethoxybutan-2-one, we predict 5 distinct proton signals .

Caption: Predicted proton environments and key couplings.

Predicted ¹H NMR Data Summary:

| Signal Label | Assignment | Predicted Shift (δ, ppm) | Integration | Multiplicity | Rationale for Shift & Multiplicity |

| a | CH₃-C=O | ~2.2 | 3H | Singlet (s) | Adjacent to a carbonyl group. No adjacent protons. |

| b | CH(OCH₃) | ~3.4 | 3H | Singlet (s) | Standard methoxy group shift. No adjacent protons. |

| c | CH₂(OCH₃) | ~3.3 | 3H | Singlet (s) | Standard methoxy group shift. No adjacent protons. |

| d | C(=O)-CH-CH₂ | ~3.9 | 1H | Multiplet (m) | Deshielded by carbonyl and ether oxygen. Coupled to the two protons at (e). |

| e | CH-CH₂-O | ~3.6 | 2H | Multiplet (m) | Deshielded by ether oxygen. Coupled to the proton at (d). Protons are diastereotopic, leading to a complex pattern. |

Data Integration and Final Confirmation

The final step is to synthesize all the collected data. The proposed structure of 3,4-dimethoxybutan-2-one must be consistent with every piece of evidence.

-

IHD = 1: Consistent with the C=O bond.

-

Chemical Tests: A positive 2,4-DNPH test and a negative Tollens' test confirm a ketone.

-

HRMS: Confirms the molecular formula C₆H₁₂O₃.

-

MS Fragmentation: A major peak at m/z 43 strongly supports the CH₃CO- group.

-

IR Spectrum: A strong absorption at ~1715 cm⁻¹ confirms the ketone C=O, and strong C-O bands confirm the ether groups.

-

¹³C NMR: The presence of 6 distinct signals, including one >200 ppm, matches the proposed structure's symmetry and functional groups.

-

¹H NMR: The presence of 5 signals with the predicted chemical shifts, integrations, and multiplicities provides a definitive fingerprint of the molecule's proton framework.

This comprehensive and self-validating dataset allows for the unambiguous assignment of the structure as 3,4-dimethoxybutan-2-one .

Standard Operating Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Protocol 1: Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 in the same solvent. Add 0.1% formic acid to aid in protonation for positive ion mode.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's specifications using a known calibration standard.

-

Analysis: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

Protocol 2: Infrared (IR) Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard data acquisition range is 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary. Label significant peaks corresponding to the key functional groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Tuning: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock the field frequency onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to ~15 ppm and the acquisition time to ~3 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to ~240 ppm. A longer acquisition time (e.g., several hours) may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

References

- Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Structure Elucidation – Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help.

- Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame.

- Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh.

- Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Study Mind.

- Aldehydes and Ketones Tests: Simple Guide for Students. (n.d.). Vedantu.

- A Comparative Review of Analytical Techniques for Ketone Analysis. (2025). BenchChem.

-

1,4-Dimethoxybutan-2-one. (n.d.). PubChem. Retrieved from [Link]

- Tests for Ketones Importance, Different tests with reactions and FAQS. (n.d.). Allen Overseas.

-

Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2014). Analytical Chemistry. Retrieved from [Link]

-

4,4-Dimethoxy-2-butanone. (n.d.). PubChem. Retrieved from [Link]

- 4,4-dimethoxy-2-butanone. (n.d.). Chemical Synthesis Database.

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Progress in Petrochemical Science. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

4,4-dimethoxy-2-butanone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-Butanone, 4,4-dimethoxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

4,4-Dimethoxy-2-butanone. (2024). ChemBK. Retrieved from [Link]

- Method for synthesizing 4,4-dimethoxy-2-butanone. (2011). Google Patents.

-

4,4-Dimethoxybutan-2-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). (n.d.). FooDB. Retrieved from [Link]

-

Example 1. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

The H-1 hydrogen-1 (proton) NMR spectrum of butanone. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

2-Butanone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. (2026). Oreate AI Blog. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. 1,4-Dimethoxybutan-2-one | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]

- 8. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]

- 9. echemi.com [echemi.com]

- 10. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one (CAS: 25680-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethoxybutan-2-one, a versatile ketone and valuable building block in organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and explores its reactivity as a 1,3-dielectrophilic species. A significant focus is placed on its application as a key starting material in the synthesis of 2-amino-4-methylpyrimidine, a crucial precursor to the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and process development, offering detailed experimental procedures, spectroscopic data for characterization, and essential safety and handling information.

Introduction and Physicochemical Profile

1,4-Dimethoxybutan-2-one (CAS Number: 25680-86-8) is a stable, colorless to pale yellow liquid characterized by a ketone functional group and two methoxy ether moieties.[1] This unique arrangement of functional groups imparts a dual reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and aromatics.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key precursor for active pharmaceutical ingredients (APIs).[2]

Table 1: Physicochemical Properties of 1,4-Dimethoxybutan-2-one

| Property | Value | Source(s) |

| CAS Number | 25680-86-8 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 184.2°C at 760 mmHg | [1] |

| Flash Point | 55.2°C | [1] |

| Density | 0.961 g/cm³ | [1] |

| Refractive Index | 1.414 | [1] |

| IUPAC Name | 1,4-dimethoxybutan-2-one | [3] |

| SMILES | COCCC(=O)COC | [3] |

Synthesis of 1,4-Dimethoxybutan-2-one: A Mechanistic Approach

The synthesis of 1,4-dimethoxybutan-2-one is efficiently achieved through a two-step process commencing with a Claisen-type condensation followed by an acid-catalyzed acetalization. This method is advantageous due to the use of readily available and cost-effective starting materials.[4]

Synthesis Pathway Overview

The overall transformation involves the reaction of acetone and an appropriate formate ester (such as ethyl formate) in the presence of a strong base to form an enolate, which then undergoes an acid-catalyzed reaction with methanol to yield the final product.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for robust and scalable synthesis.[4]

Step 1: Preparation of Sodium Butanone Enolate

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge liquid sodium methoxide.

-

Warm the sodium methoxide solution to a temperature range of 30-60°C.

-

Prepare a mixture of acetone and ethyl formate (molar ratio of 1:1 to 1:4).

-

Slowly add the acetone/ethyl formate mixture dropwise to the warm sodium methoxide solution. The molar ratio of sodium methoxide to acetone should be maintained between 0.5:1 and 2:1.

-

After the addition is complete, maintain the reaction mixture at 30-60°C for 1-5 hours to ensure complete formation of the sodium butanone enolate suspension.

-

The resulting suspension, containing the sodium butanone enolate, is then processed by rotary evaporation to remove the solvent and any liquid impurities, yielding a white solid. This solid is then dissolved in methanol for the subsequent step.

Step 2: Acetalization to 1,4-Dimethoxybutan-2-one

-

In a separate reaction vessel, prepare a mixture of concentrated sulfuric acid (98%) and methanol. The mass ratio of sulfuric acid to methanol can range from 1:1 to 1:20.

-

Warm this acidic methanol solution to 25-40°C.

-

Slowly add the methanolic solution of sodium butanone enolate from Step 1 dropwise into the acidic methanol solution. The molar ratio of sulfuric acid to the sodium butanone enolate should be between 0.5:1 and 3:1.

-

After the addition is complete, maintain the reaction temperature at 25-40°C for 3-6 hours.

-

Upon completion of the reaction, neutralize the mixture with liquid sodium methoxide to a pH of 7-10.

-

Filter the resulting mixture. The filtrate is the crude 1,4-dimethoxybutan-2-one.

Step 3: Purification

-

The crude product is first subjected to atmospheric distillation to recover the methanol solvent.

-

The residue is then purified by vacuum distillation, collecting the fraction boiling at 70-73°C at 20 mmHg to yield pure 1,4-dimethoxybutan-2-one as a colorless, transparent liquid.[1]

Mechanistic Rationale

The synthesis hinges on two fundamental organic reactions: the Claisen condensation and acetal formation.

-

Claisen-type Condensation: In the first step, sodium methoxide, a strong base, deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the sodium salt of the β-keto aldehyde, which exists as the more stable enolate.[5][6]

-

Acetalization: In the presence of a strong acid (sulfuric acid), the enol tautomerizes to the β-keto aldehyde. The aldehyde carbonyl is then protonated, activating it towards nucleophilic attack by methanol. This occurs twice, with subsequent dehydration, to form the stable dimethyl acetal at the C4 position. The ketone at the C2 position is less reactive and remains unchanged under these conditions.

Spectroscopic Characterization

Accurate characterization of 1,4-dimethoxybutan-2-one is essential for confirming its identity and purity. The following data serves as a reference for quality control.

Table 2: Spectroscopic Data for 1,4-Dimethoxybutan-2-one

| Technique | Data and Assignments | Source(s) |

| ¹H NMR | Predicted values based on typical chemical shifts:~ 2.15 ppm (s, 3H, -C(=O)CH₃)~ 2.75 ppm (d, 2H, -C(=O)CH₂-)~ 3.30 ppm (s, 6H, -CH(OCH₃)₂)~ 4.50 ppm (t, 1H, -CH(OCH₃)₂) | [7][8] |

| ¹³C NMR | Predicted values based on typical chemical shifts:~ 30 ppm (-C(=O)CH₃)~ 45 ppm (-C(=O)CH₂-)~ 53 ppm (-CH(OCH₃)₂)~ 102 ppm (-CH(OCH₃)₂)~ 207 ppm (-C(=O)-) | [1][9] |

| FTIR (cm⁻¹) | 2943, 2834 (C-H stretch), 1722 (C=O stretch, ketone), 1367, 1124, 1086 (C-O stretch, ether/acetal) | [1] |

| Mass Spec (m/z) | 131 [M-H]⁺ | [1] |

Note: Actual NMR chemical shifts can vary slightly depending on the solvent and instrument used. The provided values are estimations based on known data for similar structures.

Chemical Reactivity and Synthetic Applications

1,4-Dimethoxybutan-2-one's structure, featuring a ketone and a protected aldehyde (acetal), makes it a potent 1,3-dielectrophilic building block. This allows for the construction of various cyclic and heterocyclic systems.

Synthesis of Pyrimidines

A key application is the synthesis of substituted pyrimidines through condensation with guanidine.[1] This reaction is fundamental to the synthesis of important pharmaceutical intermediates.

Reaction Scheme:

1,4-Dimethoxybutan-2-one reacts with guanidine nitrate in the presence of a base like sodium ethoxide. The reaction proceeds through the in-situ hydrolysis of the acetal to the corresponding 1,3-dicarbonyl compound, which then undergoes a classical Pinner-type condensation with guanidine.[1][7]

Mechanism:

-

Acetal Hydrolysis: Under the reaction conditions, the dimethyl acetal is hydrolyzed to the corresponding aldehyde, generating a 1,3-dicarbonyl intermediate (3-oxobutanal).

-

Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons (typically the more reactive aldehyde).

-

Intramolecular Condensation: A second nucleophilic attack from another nitrogen of the guanidine moiety onto the remaining carbonyl group (the ketone) occurs.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring.

This reaction provides a direct route to 2-amino-4-methylpyrimidine, a critical intermediate for further functionalization.[1]

Synthesis of Pyrazoles

The reaction of 1,4-dimethoxybutan-2-one with hydrazine hydrate is a classic method for the synthesis of 3-methylpyrazole.[1] The reaction follows a similar principle of condensation and cyclization, where hydrazine acts as the dinucleophilic species.

Role in the Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The industrial synthesis of Nevirapine relies on the key intermediate 2-chloro-3-amino-4-methylpyridine.[10] Research has demonstrated an efficient synthesis of this intermediate starting from 1,4-dimethoxybutan-2-one.[10]

The pathway involves the reaction of 1,4-dimethoxybutan-2-one with 2-cyanoacetamide, which undergoes condensation and cyclization to form a pyridone derivative. This intermediate is then subjected to a one-pot chlorination and hydrolysis, followed by a Hofmann rearrangement to yield the target 2-chloro-3-amino-4-methylpyridine.[10] This highlights the strategic importance of 1,4-dimethoxybutan-2-one in providing the core carbon skeleton for this vital pharmaceutical intermediate.

Safety, Handling, and Disposal

As a flammable liquid and potential irritant, proper handling of 1,4-dimethoxybutan-2-one is imperative in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[3]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Use explosion-proof electrical and lighting equipment.[12]

-

Ground and bond containers during transfer to prevent static discharge.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[13]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

-

Body Protection: Wear a lab coat or chemical-resistant apron.[13]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

-

Store in a flammable liquids storage cabinet.

Disposal

-

Dispose of waste in accordance with all local, regional, and national regulations.[3]

-

As a flammable organic solvent, it should be collected in a designated, properly labeled hazardous waste container.[3]

-

Do not dispose of it down the drain.[3]

-

Waste may be disposed of via a licensed waste disposal company, often through incineration.[11]

Conclusion

1,4-Dimethoxybutan-2-one is a chemical of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value molecules. Its role as a 1,3-dielectrophilic synthon, particularly in the construction of heterocyclic systems like pyrimidines, underscores its importance in medicinal and materials chemistry. The detailed protocols, mechanistic discussions, and safety guidelines provided in this document are intended to empower researchers to utilize this versatile building block effectively and safely in their synthetic endeavors, including in the development of crucial pharmaceuticals like Nevirapine.

References

- Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.

-

PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethoxybutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

-

Magnaflux. (2021). Safety Data Sheet - SKC-S Aerosol. Retrieved from [Link]

-

Nevirapine Batch Transfer Document. (n.d.). Retrieved from [Link]

- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

-

ResearchGate. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

AllSource Environmental. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

-

Chegg.com. (2022). Predict the 13C NMR spectra for 2-butanone. Retrieved from [Link]

-

AllSource Environmental. (2023). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]

-

National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

-

WIPO Patentscope. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM ACETONE AND ETHYL CYANOACETATE. Retrieved from [Link]

-

Kärcher. (2025). Safety data sheet. Retrieved from [Link]

Sources

- 1. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Solved - Predict the 13C NMR spectra for 2-butanone. - | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. solvent-recyclers.com [solvent-recyclers.com]

- 12. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]

- 13. s1.kaercher-media.com [s1.kaercher-media.com]

Navigating the Isomeric Landscape of Dimethoxybutanones: A Technical Guide to 1,4-Dimethoxybutan-2-one and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,4-Dimethoxybutan-2-one, a molecule often encountered in chemical literature and databases. Crucially, this guide clarifies the common point of confusion between 1,4-Dimethoxybutan-2-one and its more prevalent isomer, 4,4-Dimethoxy-2-butanone. By delineating their distinct chemical identities, properties, and applications, this document serves as an essential resource for researchers in organic synthesis and drug discovery.

Unraveling the Isomeric Distinction: 1,4- vs. 4,4-Dimethoxybutan-2-one

A frequent challenge in database searches and literature reviews is the conflation of 1,4-Dimethoxybutan-2-one with its structural isomer, 4,4-Dimethoxy-2-butanone. While both share the same molecular formula (C₆H₁₂O₃) and molecular weight (132.16 g/mol ), their structural arrangements and, consequently, their chemical reactivity and utility, are different.

-

1,4-Dimethoxybutan-2-one features methoxy groups at the first and fourth carbon positions of a butane chain, with a ketone group at the second position.

-

4,4-Dimethoxy-2-butanone possesses two methoxy groups on the fourth carbon, forming an acetal, and a ketone group at the second position.

This fundamental structural difference is critical for experimental design and interpretation. The vast majority of commercially available "Dimethoxybutan-2-one" and related literature pertains to the 4,4-isomer due to its role as a versatile building block in synthesis.

Caption: Structural comparison of 1,4- and 4,4-Dimethoxybutan-2-one.

The Elusive Isomer: 1,4-Dimethoxybutan-2-one

1,4-Dimethoxybutan-2-one is the less common of the two isomers and, as such, has limited documentation regarding its synthesis and applications.

Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 1,4-dimethoxybutan-2-one |

| CAS Number | 25680-86-8 |

| Molecular Formula | C₆H₁₂O₃ |

| InChI Key | WDVLUEIBBKAGNQ-UHFFFAOYSA-N |

| Depositor-Supplied Synonyms | 1,4-dimethoxy-2-butanone, NSC105799 |

Properties and Safety

Information on the specific physical and chemical properties of 1,4-Dimethoxybutan-2-one is sparse. However, GHS hazard information indicates that it is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

The Workhorse Isomer: 4,4-Dimethoxy-2-butanone

4,4-Dimethoxy-2-butanone is a commercially available and widely utilized chemical intermediate. Its utility stems from the presence of both a ketone and a protected aldehyde (as a dimethyl acetal), allowing for selective reactions at either functional group.

An Extensive List of Synonyms

The prevalence of 4,4-Dimethoxy-2-butanone in research and industry has led to a multitude of synonyms. Understanding these is crucial for comprehensive literature searches.

| Category | Synonyms |

| Systematic & Common Names | 4,4-dimethoxybutan-2-one, 1,1-Dimethoxy-3-butanone, 4,4-Dimethoxybutanone |

| Acetal-Derived Names | Acetylacetaldehyde dimethyl acetal, Acetoacetaldehyde dimethyl acetal, 3-Oxobutyraldehyde dimethyl acetal, 3-Ketobutyraldehyde dimethylacetal, Formylacetone dimethyl acetal |

| Registry & ID Numbers | CAS: 5436-21-5, EC Number: 226-605-1, FEMA Number: 3381, NSC 21538, NSC 59721 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 178 °C at 760 mmHg; 70-73 °C at 20 mmHg |

| Melting Point | -82 °C |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

| Flash Point | 57 °C (134.6 °F) |

Synthesis of 4,4-Dimethoxy-2-butanone

A common synthetic route to 4,4-Dimethoxy-2-butanone involves a Claisen ester condensation reaction.

Protocol: Claisen Condensation for 4,4-Dimethoxy-2-butanone Synthesis

-

Preparation of Sodium Methoxide: Dissolve metallic sodium in methanol to prepare a sodium methoxide solution.

-

Condensation: React acetone and methyl formate in the presence of the sodium methoxide solution. This forms the sodium enolate of butenone.

-

Acetalization: Treat the resulting sodium butanone enolate with a methanol solution containing a strong acid, such as concentrated sulfuric acid or HCl gas, to yield the crude 4,4-Dimethoxy-2-butanone.

-

Purification: The crude product is purified by distillation, first at atmospheric pressure to recover methanol, followed by vacuum distillation to obtain the final product.

This method is advantageous due to the use of readily available starting materials.[2][3][4]

Caption: Generalized workflow for the synthesis of 4,4-Dimethoxy-2-butanone.

Applications in Drug Development and Organic Synthesis

4,4-Dimethoxy-2-butanone serves as a valuable 1,3-dielectrophilic three-carbon building block in organic synthesis.[1] Its bifunctional nature allows for the construction of a wide range of heterocyclic and aromatic compounds.

-

Synthesis of Pyrimidines and Pyrazoles: It is a key precursor in the synthesis of substituted pyrimidines and pyrazoles, which are important scaffolds in medicinal chemistry.[5] For instance, it is used in the synthesis of 4-methylpyrimidine.[6]

-

Pharmaceutical Intermediates: It is an important intermediate in the production of sulfamethazine, a sulfonamide antibiotic.[2] It is also a key intermediate in the synthesis of the antiretroviral drug Nevirapine.[4]

-

Synthesis of Aromatic Compounds: It reacts with Grignard reagents and other nucleophiles to form substituted naphthalenes and other aromatic systems.[1]

-

Flavor and Fragrance Industry: Due to its ethereal, musty, and nutty aroma, it is used as a flavoring agent in food products.[7]

-

Herbicide Synthesis: It is used in the preparation of highly efficient and low-toxicity herbicides.[4]

Spectroscopic Data

The structural features of 4,4-Dimethoxy-2-butanone give rise to a characteristic NMR spectrum.

-

¹H NMR: A predicted ¹H NMR spectrum in D₂O shows distinct signals corresponding to the methyl ketone protons, the methylene protons adjacent to the ketone, the methine proton of the acetal, and the methoxy protons.[8]

-

Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[9][10]

Safety and Handling

4,4-Dimethoxy-2-butanone is classified as a flammable liquid.[5] It is advisable to handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment, including gloves and eye protection.

Conclusion

References

- Charanraj, T., Ramachandra, P., Ramesh, N., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4).

- Bredereck, H., Gompper, R., & Morlock, G. (1957). 4-Methylpyrimidine. Organic Syntheses, Coll. Vol. 4, p.767 (1963); Vol. 37, p.57 (1957).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266914, 1,4-Dimethoxybutan-2-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228548, 4,4-Dimethoxy-2-butanone. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. (n.d.). 2-Butanone, 4,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

FooDB. (2010). Compound: 4,4-Dimethoxy-2-butanone (FDB012031). Retrieved from [Link]

- Google Patents. (1997). JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.

-

Human Metabolome Database. (n.d.). 4,4-Dimethoxy-2-butanone (HMDB0033851). Retrieved from [Link]

- Xu, Q., Lv, L., & Chen, Z. (2005). Synthesis and application development of acetylacetaldehyde dimethyl acetal.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) for 4,4-Dimethoxy-2-butanone (HMDB0033851). Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). acetyl acetaldehyde dimethyl acetal. Retrieved from [Link]

- Google Patents. (2004). US6673971B2 - Preparation of 1,1,4,4-tetramethoxy-2-butene.

-

ChemBK. (2024). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 3. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4,4-ジメトキシ-2-ブタノン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031) - FooDB [foodb.ca]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]

- 9. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]

Physical and chemical properties of 1,4-Dimethoxybutan-2-one

An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one: Properties, Synthesis, and Applications

Abstract

1,4-Dimethoxybutan-2-one is a bifunctional organic compound featuring both ketone and ether moieties, rendering it a valuable and versatile intermediate in synthetic chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic and purification protocols, and a thorough analysis of its spectroscopic characteristics. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, highlighting the compound's utility as a building block for more complex molecular architectures, particularly in the synthesis of heterocyclic systems and other fine chemicals. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Molecular Identity and Structure

Overview

1,4-Dimethoxybutan-2-one, with the CAS number 25680-86-8, is a linear six-carbon ketone.[1] Its structure is characterized by a central butanone core, with methoxy groups positioned at the C1 and C4 positions. This arrangement provides two key sites of reactivity: the electrophilic carbonyl carbon of the ketone and the two ether linkages, which offer solubility in a range of organic solvents and can be cleaved under specific, harsh conditions. The strategic placement of these functional groups makes it an important precursor in multi-step organic syntheses.

Chemical Structure

Caption: 2D Chemical Structure of 1,4-Dimethoxybutan-2-one.

Chemical Identifiers

A summary of the key identifiers for 1,4-Dimethoxybutan-2-one is provided below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 1,4-dimethoxybutan-2-one | PubChem[1] |

| CAS Number | 25680-86-8 | PubChem[1] |

| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| InChI Key | WDVLUEIBBKAGNQ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COCCC(=O)COC | LookChem[2] |

Physical and Chemical Properties

The utility of a chemical intermediate is largely defined by its physical properties, which dictate reaction conditions, solvent choice, and purification methods.

| Property | Value | Unit | Source |

| Boiling Point | 184.2 | °C (at 760 mmHg) | LookChem[2] |

| Density | 0.961 | g/cm³ | LookChem[2] |

| Flash Point | 55.2 | °C | LookChem[2] |

| Vapor Pressure | 0.742 | mmHg (at 25°C) | LookChem[2] |

| XLogP3 | -0.4 | LookChem[2] | |

| Hydrogen Bond Donor Count | 0 | LookChem[2] | |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] | |

| Rotatable Bond Count | 5 | LookChem[2] |

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and effective strategy for synthesizing related keto-acetals involves a Claisen condensation followed by acetalization.[3] This approach offers the advantage of using readily available starting materials.[3]

Synthetic Pathway Overview

The synthesis of a related isomer, 4,4-dimethoxy-2-butanone, provides a validated template for this class of compounds. It proceeds via the Claisen ester condensation of acetone and methyl formate to yield the sodium enolate of butenone, which is then acetalized with methanol in the presence of a strong acid.[3][4] This process is efficient, utilizes simple raw materials, and operates under mild conditions.[3]

Caption: Generalized workflow for the synthesis and purification of dimethoxy-2-butanone isomers.

Exemplary Experimental Protocol: Synthesis of 4,4-Dimethoxy-2-butanone

This protocol, adapted from established methods for the isomer 4,4-dimethoxy-2-butanone, serves as an illustrative guide.[3][4]

-

Preparation of Sodium Methoxide: In a multi-necked flask equipped with a stirrer and reflux condenser under an inert atmosphere (e.g., argon), metallic sodium is carefully dissolved in anhydrous methanol.

-

Causality: Sodium methoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of acetone, initiating the Claisen condensation. Anhydrous conditions are critical to prevent quenching the base with water.

-

-

Claisen Condensation: The flask is cooled in an ice bath, and a mixture of acetone and methyl formate is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC).

-

Causality: The dropwise addition and controlled temperature prevent runaway exothermic reactions. The reaction forms the sodium enolate of butenone.

-

-

Acetalization: A strong acid (e.g., sulfuric acid) is cautiously added to the reaction mixture, followed by additional methanol. The mixture is stirred, allowing for the formation of the dimethoxy acetal.

-

Causality: The strong acid protonates the carbonyl group of the intermediate, making it highly electrophilic and susceptible to nucleophilic attack by methanol, forming the stable acetal.

-

-

Workup and Extraction: The reaction is neutralized and poured into water. The aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform).[5] The combined organic layers are dried over an anhydrous salt like sodium sulfate.[5]

-

Causality: Neutralization stops the reaction. Extraction separates the organic product from inorganic salts and water-soluble byproducts. Drying removes residual water from the organic phase.

-

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield the final product.[5]

-

Causality: Vacuum distillation is employed to purify liquids with high boiling points, preventing thermal decomposition that might occur at atmospheric pressure.

-

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics for 1,4-Dimethoxybutan-2-one.

| Technique | Expected Characteristics |

| ¹H NMR | - Signal ~3.7 ppm (s, 3H, -C(=O)CH₂OCH₃ )- Signal ~3.3 ppm (s, 3H, -CH₃ OCH₂-)- Signal ~4.1 ppm (s, 2H, -C(=O)CH₂ O-)- Signal ~2.8 ppm (t, 2H, -OCH₂ CH₂-)- Signal ~3.6 ppm (t, 2H, -OCH₂CH₂ C(=O)-) |

| ¹³C NMR | - Signal ~208 ppm (C=O)- Signal ~75 ppm (-C(=O)C H₂O-)- Signal ~70 ppm (-OC H₂CH₂-)- Signal ~59 ppm (-OCH₃)- Signal ~58 ppm (-OCH₃)- Signal ~45 ppm (-OCH₂C H₂C(=O)-) |

| IR Spectroscopy | - Strong, sharp C=O stretch around 1715 cm⁻¹ (characteristic of an aliphatic ketone).[6]- Prominent C-O stretching bands for the ether linkages in the 1150-1085 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 132.16.- Characteristic fragmentation patterns including alpha-cleavage adjacent to the carbonyl group and loss of methoxy radicals. |

Applications in Research and Drug Development

While direct applications of 1,4-Dimethoxybutan-2-one are specialized, the utility of its structural isomer, 4,4-dimethoxy-2-butanone, is well-documented and serves as a strong indicator of its potential.

-

Heterocyclic Synthesis: It is a valuable 1,3-dielectrophilic building block.[7] It can be reacted with binucleophiles like hydrazines or guanidines to construct five- and six-membered heterocycles such as pyrazoles and pyrimidines, which are core scaffolds in many pharmaceutical agents.[7][8]

-

Pharmaceutical Intermediate: Its isomer is a key intermediate in the synthesis of the antiretroviral drug Nevirapine and certain herbicides.[3] This highlights its role in constructing complex active pharmaceutical ingredients (APIs).

-

Fine Chemical Synthesis: It can be used in reactions with organometallic reagents (e.g., Grignard reagents) to synthesize substituted naphthalenes and other aromatic compounds.[7]

-

Flavor and Fragrance: The related 4,4-dimethoxy-2-butanone is used as a flavoring agent in food products and as a fragrance component in cosmetics.[9][10]

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

GHS Hazard Classification

According to its GHS classification, 1,4-Dimethoxybutan-2-one presents the following hazards:[1]

| Pictogram(s) | Hazard Statement | GHS Code |

| Warning | Flammable liquid and vapor | H226 |

| Warning | Causes skin irritation | H315 |

| Warning | Causes serious eye irritation | H319 |

| Warning | May cause respiratory irritation | H335 |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[11][14] Use non-sparking tools and take precautionary measures against static discharge.[11][13]

-

Avoid breathing mist, vapors, or spray.[11]

Storage

Disposal

-

Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[11] Chemical waste should be handled by a licensed disposal company.

References

-

Cheméo. (n.d.). Chemical Properties of (S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7). Retrieved from Cheméo. [Link]

-

PubChem. (n.d.). 1,4-Dimethoxybutan-2-one. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Apicule. (n.d.). (S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate Manufacturers. Retrieved from Apicule. [Link]

-

LookChem. (n.d.). 1,4-Dimethoxybutan-2-one. Retrieved from LookChem. [Link]

-

PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4). [Link]

-

ChemBK. (2024, April 9). 4,4-Dimethoxy-2-butanone. Retrieved from ChemBK. [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from Organic Syntheses. [Link]

-

PubChem. (n.d.). 1,4-Dimethoxybutane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butanone, 4,4-dimethoxy- (CAS 5436-21-5). Retrieved from Cheméo. [Link]

-

FooDB. (2010, April 8). Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). Retrieved from FooDB. [Link]

-

Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. 1,4-Dimethoxybutan-2-one | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dimethoxybutan-2-one|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. 4,4-二甲氧基-2-丁酮 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one (C₆H₁₂O₃): Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: Unveiling a Versatile Ketone Building Block

1,4-Dimethoxybutan-2-one, with the molecular formula C₆H₁₂O₃, is a bifunctional organic compound that has garnered significant interest in synthetic chemistry.[1][2] Possessing both a ketone and an acetal functional group, it serves as a versatile and valuable building block for the construction of more complex molecular architectures.[3] This guide provides an in-depth exploration of its synthesis, purification, characterization, and key applications, with a particular focus on its role in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. 1,4-Dimethoxybutan-2-one is a colorless to pale yellow liquid with a mild, fruity odor.[2][4] It is miscible with many common organic solvents, including ethanol, diethyl ether, and acetone.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [5] |

| Density | 0.996 g/mL at 25 °C | [6] |

| Boiling Point | 178 °C at 760 mmHg | [5] |

| Melting Point | -82 °C | [6] |

| Refractive Index (n²⁰/D) | 1.414 | [6] |

| Flash Point | 49.4 °C | [4] |

| Solubility | Miscible with common organic solvents; decomposes in water. | [1][6] |

Safety and Handling

1,4-Dimethoxybutan-2-one is classified as a flammable liquid and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[6]

Synthesis of 1,4-Dimethoxybutan-2-one: A Step-by-Step Protocol

The most common and industrially relevant synthesis of 1,4-Dimethoxybutan-2-one proceeds via a Claisen ester condensation reaction between an enolate of acetone and an appropriate formate ester, followed by an acid-catalyzed acetalization.[7] The following protocol is a laboratory-scale adaptation of established industrial processes.

Experimental Protocol: Synthesis of 1,4-Dimethoxybutan-2-one

Materials:

-

Sodium methoxide (liquid, 25% in methanol)

-

Acetone

-

Ethyl formate

-

Methanol

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide solution (for neutralization)

Procedure:

Step 1: Formation of Sodium Butanone Enolate

-

To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 135 g of liquid sodium methoxide.

-

Begin stirring and heat the solution to 30°C.

-

Prepare a mixture of 43.5 g of acetone and 55.5 g of ethyl formate.

-

Add the acetone/ethyl formate mixture dropwise to the sodium methoxide solution over a period of 4 hours, maintaining the temperature at 30°C.

-

After the addition is complete, continue stirring at 30°C for an additional 5 hours to yield a suspension containing sodium butanone enolate.[7]

Step 2: Acetalization

-

In a separate four-necked flask, prepare a solution of concentrated sulfuric acid in methanol.

-

Cool this acidic methanol solution to the desired reaction temperature (typically between 25-40°C).

-

Slowly add the sodium butanone enolate suspension from Step 1 to the acidic methanol solution with vigorous stirring over 1-4 hours.[7]

-

After the addition is complete, allow the reaction to stir for an additional 3-6 hours.[7]

-

Neutralize the reaction mixture by the addition of a sodium hydroxide or sodium methoxide solution to a pH of 7-8.[7]

-

Filter the resulting mixture to remove any inorganic salts.

Step 3: Purification

-

The crude 1,4-Dimethoxybutan-2-one is first subjected to atmospheric distillation to recover the methanol solvent.[7]

-

The residue is then purified by vacuum distillation, collecting the fraction that boils at 70-73°C at 20 mmHg.[7] This yields the final product as a colorless to pale yellow liquid with a purity of ≥95% as determined by GC analysis.[7]

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following is an analysis of the expected spectroscopic data for 1,4-Dimethoxybutan-2-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.

-

δ ~4.8 ppm (triplet, 1H): This signal corresponds to the methine proton (-CH) of the acetal group. It appears as a triplet due to coupling with the adjacent methylene protons.[8]

-

δ ~3.4 ppm (singlet, 6H): This intense singlet is characteristic of the six equivalent protons of the two methoxy (-OCH₃) groups.[8]

-

δ ~2.7 ppm (doublet, 2H): This signal arises from the methylene protons (-CH₂-) situated between the ketone and the acetal. It is split into a doublet by the adjacent methine proton.[8]

-

δ ~2.2 ppm (singlet, 3H): This singlet corresponds to the three protons of the terminal methyl (CH₃-) group adjacent to the ketone.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

δ ~205-220 ppm: Carbonyl carbon (C=O) of the ketone.[9]

-

δ ~100-110 ppm: Acetal carbon (-CH(OCH₃)₂).

-

δ ~50-60 ppm: Methoxy carbons (-OCH₃).[9]

-

δ ~40-50 ppm: Methylene carbon (-CH₂-).[9]

-

δ ~20-30 ppm: Methyl carbon (-CH₃).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1700-1725 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration of the ketone.[10]

-

~1050-1150 cm⁻¹: Strong C-O stretching vibrations associated with the acetal and ether linkages.[11]

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.[10]

Applications in Organic Synthesis

1,4-Dimethoxybutan-2-one is a valuable 1,3-dielectrophilic building block, meaning it has two electrophilic sites that can react with nucleophiles.[2] This reactivity makes it a key starting material for the synthesis of a variety of heterocyclic and aromatic compounds.

Synthesis of Pyrimidines

One of the most well-documented applications of 1,4-Dimethoxybutan-2-one is in the synthesis of substituted pyrimidines. For example, it can be reacted with guanidine nitrate in the presence of a base like sodium ethoxide to produce 2-amino-4-methylpyrimidine in good yield.[2]

This reaction is significant as the pyrimidine core is a prevalent scaffold in many biologically active molecules and pharmaceuticals.

Precursor to a Key Nevirapine Intermediate

1,4-Dimethoxybutan-2-one is a crucial starting material in an efficient synthesis of 2-chloro-3-amino-4-picoline (CAPIC), a key intermediate for the production of Nevirapine.[12] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[12] The synthesis involves a multi-step process where 1,4-Dimethoxybutan-2-one is first reacted with malononitrile in a Knoevenagel condensation.[13] The resulting product then undergoes a series of transformations including cyclization, chlorination, and functional group manipulations to yield CAPIC.[13] This application underscores the importance of 1,4-Dimethoxybutan-2-one in the large-scale production of essential medicines.

Conclusion

1,4-Dimethoxybutan-2-one is a chemical entity of significant synthetic utility. Its unique combination of ketone and acetal functionalities allows for a diverse range of chemical transformations, making it an invaluable tool for organic chemists. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely incorporate this versatile building block into their synthetic strategies, particularly in the fields of medicinal chemistry and drug development.

References

-

Charanraj T, Ramachandra P, Ramesh N, Junjappa H. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress Petrochem Sci. 2(4). PPS.000544.2018. DOI: 10.31031/PPS.2018.02.000544. [Link]

-

Junjappa H, et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Lupine Publishers. 2018. [Link]

-

Okchem. 4,4-Dimethoxy-2-Butanone (CAS 5436-21-5) Product Specification. [Link]

-

PubChem. 4,4-Dimethoxy-2-butanone. [Link]

- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.

-

SpectraBase. 4,4-Dimethoxy-2-butanone - Optional[13C NMR] - Spectrum. [Link]

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

-

ChemBK. 4,4-Dimethoxy-2-butanone. [Link]

- Google Patents. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.

- Google Patents. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

FooDB. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). [Link]

- Google Patents.

- Google Patents. US5569760A - Process for preparing nevirapine.

-

ResearchGate. Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. [Link]

- Google Patents. CA2425494A1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. [Link]

-

Green Chemistry (RSC Publishing). Increasing global access to the high-volume HIV drug nevirapine through process intensification. [Link]

-